2-Butylbutanedioic acid
Overview
Description
Scientific Research Applications
2-Butylbutanedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and resins due to its dicarboxylic nature.
Safety and Hazards
Mechanism of Action
Target of Action
Some δ-alkyl substituted succinate derivatives have been found to show inhibitory activity against gram-positive or gram-negative bacteria . The action mechanism of these compounds is believed to inhibit the peptide deformylase .
Mode of Action
Peptide deformylase (PDF) is a ferrous-containing metalloprotease, which catalyzes the removal of a formyl group from the N-termini of polypeptides biosynthesized in prokaryotes . The PDF inhibitors, such as 2-Butylbutanedioic acid, share a common scaffold of δ-alkyl substituted succinate and the hydroxamate or the carboxylic group can complex the metal ion in the active pocket of the peptide deformylase, which is necessary to maintain the enzyme’s activity .
Biochemical Pathways
It is known that the inhibition of peptide deformylase can disrupt protein synthesis in bacteria, affecting their growth and proliferation .
Result of Action
It can be inferred from the mode of action that the compound likely disrupts protein synthesis in bacteria, thereby inhibiting their growth and proliferation .
Biochemical Analysis
Cellular Effects
The effects of 2-Butylbutanedioic acid on cellular processes are not well-documented. It’s hypothesized that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not fully understood. It’s believed that this compound could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .
Metabolic Pathways
The metabolic pathways involving this compound are not well-understood. It’s hypothesized that this compound could interact with various enzymes or cofactors and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It’s hypothesized that this compound could interact with various transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well-understood. It’s possible that this compound could be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Butylbutanedioic acid can be synthesized through several methods. One common approach involves the alkylation of succinic acid derivatives. For instance, the reaction of succinic anhydride with butylmagnesium bromide, followed by hydrolysis, yields this compound. The reaction conditions typically involve the use of an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, this compound can be produced through catalytic hydrogenation of maleic anhydride in the presence of butyl alcohol. This process involves high pressure and temperature conditions, along with the use of a suitable catalyst, such as palladium on carbon.
Chemical Reactions Analysis
Types of Reactions: 2-Butylbutanedioic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form butylmalonic acid.
Reduction: Reduction of this compound can yield butylsuccinic acid.
Substitution: The carboxyl groups can undergo esterification to form esters, such as butyl butylsuccinate.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Esterification: This reaction typically involves alcohols (e.g., methanol, ethanol) and an acid catalyst like sulfuric acid (H2SO4).
Major Products:
Oxidation: Butylmalonic acid.
Reduction: Butylsuccinic acid.
Esterification: Butyl butylsuccinate.
Comparison with Similar Compounds
Succinic acid (C4H6O4): A simpler dicarboxylic acid without the butyl group.
Glutaric acid (C5H8O4): Contains an additional methylene group compared to succinic acid.
Adipic acid (C6H10O4): Has two additional methylene groups compared to succinic acid.
Properties
IUPAC Name |
2-butylbutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-2-3-4-6(8(11)12)5-7(9)10/h6H,2-5H2,1H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPLHDNLGYOSPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30388742 | |
Record name | n-butylsuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1457-39-2 | |
Record name | n-butylsuccinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30388742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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